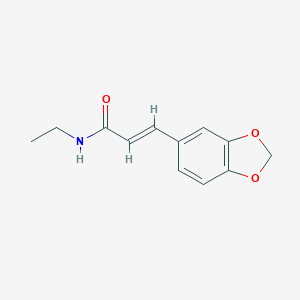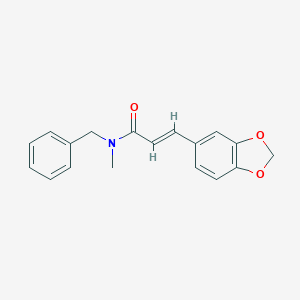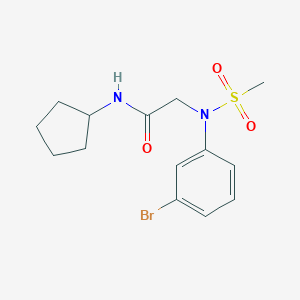
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-ETHYL-2-PROPENAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzodioxol-5-yl)-N-ethylacrylamide is an organic compound characterized by the presence of a benzodioxole ring attached to an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-ETHYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Acrylamide Formation: The acrylamide moiety is introduced by reacting the benzodioxole derivative with acryloyl chloride in the presence of a base such as triethylamine.
N-Ethylation: The final step involves the N-ethylation of the acrylamide using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-N-ethylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide moiety, where nucleophiles such as amines or thiols replace the acrylamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted acrylamides.
科学研究应用
3-(1,3-Benzodioxol-5-yl)-N-ethylacrylamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-ETHYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
3-(1,3-Benzodioxol-5-yl)acrylamide: Lacks the N-ethyl group, which may affect its reactivity and biological activity.
3-(1,3-Benzodioxol-5-yl)-N-methylacrylamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
3-(1,3-Benzodioxol-5-yl)-N-propylacrylamide: Features a propyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-N-ethylacrylamide is unique due to its specific structural features, such as the presence of both the benzodioxole ring and the N-ethylacrylamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24g/mol |
IUPAC 名称 |
(E)-3-(1,3-benzodioxol-5-yl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C12H13NO3/c1-2-13-12(14)6-4-9-3-5-10-11(7-9)16-8-15-10/h3-7H,2,8H2,1H3,(H,13,14)/b6-4+ |
InChI 键 |
OHQRHCPRPLNTLM-GQCTYLIASA-N |
SMILES |
CCNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
手性 SMILES |
CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CCNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422078.png)

![ethyl (2Z)-2-[(3-methoxy-4-methylphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B422084.png)
![methyl 4-{4-[2-(2-methoxyanilino)-2-oxoethoxy]benzylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422085.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B422088.png)


![1-(4-bromophenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422093.png)
![2-[2,4-dimethoxy(phenylsulfonyl)anilino]-N-(2-naphthyl)acetamide](/img/structure/B422094.png)
![2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B422095.png)
![2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(2-naphthyl)acetamide](/img/structure/B422096.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B422097.png)
![ethyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422098.png)
![N-(4-isopropylphenyl)-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B422101.png)
